N,N'-Di-Boc-guanidine

Descripción general

Descripción

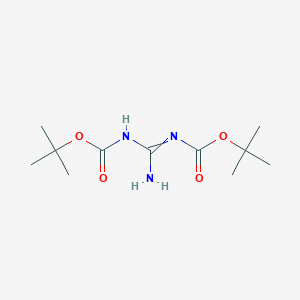

N,N’-Di-Boc-guanidine, also known as 1,3-bis(tert-butoxycarbonyl)guanidine, is a compound that features prominently in organic synthesis and medicinal chemistry. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the guanidine core. These Boc groups are commonly used to protect amine functionalities during chemical reactions, making N,N’-Di-Boc-guanidine a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Di-Boc-guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through techniques such as flash column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-Boc-guanidine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and chemical industries.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Di-Boc-guanidine undergoes various chemical reactions, including substitution and guanylation reactions. The compound can react with different amines to form N,N’-disubstituted guanidines. For instance, the reaction with benzylamine in dichloromethane yields N,N’-di-Boc-N’'-benzylguanidine .

Common Reagents and Conditions: Common reagents used in reactions involving N,N’-Di-Boc-guanidine include triflic anhydride, which facilitates the formation of N,N’-di-Boc-N’'-triflylguanidine. The reaction typically occurs at low temperatures (around -78°C) to ensure selectivity and high yield .

Major Products Formed: The major products formed from reactions involving N,N’-Di-Boc-guanidine depend on the specific reagents and conditions used. For example, the reaction with triflic anhydride produces N,N’-di-Boc-N’‘-triflylguanidine, which can further react with various amines to yield N,N’-disubstituted guanidines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

N,N'-Di-Boc-guanidine derivatives have been studied for their potential as antiviral agents. Notably, compounds containing guanidine functionality have shown significant inhibitory activity against influenza viruses. For instance, the guanidine-containing compound 4-guanidino-Neu5Ac2en (Zanamivir) is a potent neuraminidase inhibitor that has been approved for clinical use against influenza A and B viruses. The guanidine moiety enhances binding affinity to the viral enzyme, showcasing the therapeutic potential of guanidine derivatives in antiviral drug design .

Anti-inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory activity. In vitro experiments demonstrated that these compounds could modulate inflammatory responses in human THP1 cells, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthetic Methodologies

This compound serves as a key intermediate in various synthetic pathways due to its ability to undergo selective transformations.

Guanidination Reagents

The compound can be used as a guanylation reagent, facilitating the introduction of guanidine groups into amines through mild and environmentally friendly procedures. For example, cyanuric chloride has been employed as an activating agent for the guanylation of amines using this compound, providing an efficient alternative to traditional methods that involve toxic heavy metals .

Cycloaddition Reactions

this compound has also been utilized in Diels-Alder reactions as a cycloaddition delivery reagent. Recent studies demonstrated that it can enhance the reactivity of isoindoles in cycloaddition reactions, leading to the formation of complex heterocycles with potential biological activity .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N’-Di-Boc-guanidine is primarily related to its ability to protect amine functionalities during chemical reactions. The Boc groups stabilize the guanidine core, preventing unwanted side reactions and facilitating selective transformations. In biological systems, guanidine derivatives can interact with molecular targets such as DNA and proteins, influencing cellular processes and pathways .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N,N’-Di-Boc-guanidine include other N,N’-disubstituted guanidines, such as N,N’-bis-Cbz-guanidine and N,N’-di-Boc-N’'-triflylguanidine. These compounds share the common feature of having protective groups attached to the guanidine core, enhancing their stability and reactivity .

Uniqueness: What sets N,N’-Di-Boc-guanidine apart from its counterparts is its specific use of Boc groups for protection. The Boc groups are easily removable under mild acidic conditions, making N,N’-Di-Boc-guanidine particularly useful in synthetic routes where selective deprotection is required. Additionally, the compound’s stability and compatibility with various reagents and conditions make it a versatile intermediate in organic synthesis .

Actividad Biológica

N,N'-Di-Boc-guanidine is a derivative of guanidine that has garnered attention in medicinal chemistry due to its unique biological properties. This compound, characterized by two tert-butyloxycarbonyl (Boc) protecting groups, exhibits significant potential in various biological applications, particularly in the development of antimicrobial agents and as a building block in drug synthesis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and potential applications.

This compound is a guanidine derivative with enhanced stability and solubility due to the Boc groups. The presence of these protecting groups also influences its reactivity and biological interactions. The basicity of guanidines is crucial for their biological activity, as it allows them to interact effectively with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄ |

| Molecular Weight | 298.32 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in DMSO, DMF |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

The compound demonstrated strong antibacterial activity, particularly against multi-drug resistant strains, making it a candidate for further development as an antibiotic agent .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Its guanidine moiety is believed to interact with negatively charged components of the bacterial cell wall, leading to increased permeability and subsequent cell lysis.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Antibacterial Lead Compound Development : A study identified this compound as a lead compound for developing new antibiotics. Its derivatives were synthesized and tested for enhanced activity against resistant strains .

- Synthesis of Guanidine Derivatives : Researchers have utilized this compound as a precursor for synthesizing various guanidine derivatives with tailored biological activities. These derivatives exhibited improved pharmacological profiles compared to their parent compound .

- Virtual Screening Applications : The compound has been included in virtual screening efforts to identify novel bioactive compounds from large chemical libraries, leveraging its structural features to predict interactions with biological targets .

Propiedades

Número CAS |

154476-57-0 |

|---|---|

Fórmula molecular |

C11H21N3O4 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |

InChI |

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |

Clave InChI |

VPWFNCFRPQFWGS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

SMILES isomérico |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N |

SMILES canónico |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Di-Boc-guanidine in organic synthesis?

A1: Di-Boc-guanidine serves as a crucial building block for incorporating the guanidine functionality into more complex molecules. One prominent application is its use in synthesizing substituted guanidines, which are frequently encountered pharmacophores in medicinal chemistry. [, ]

Q2: How does the Boc protection in Di-Boc-guanidine contribute to its synthetic utility?

A2: The two Boc (tert-butoxycarbonyl) protecting groups in Di-Boc-guanidine offer several advantages. Firstly, they mask the reactivity of the guanidine nitrogen atoms, allowing for selective chemical transformations at other sites within the molecule. Secondly, the Boc groups are readily removable under mildly acidic conditions, enabling the liberation of the free guanidine group after the desired synthetic manipulations have been performed. [, ]

Q3: Are there any reported analytical methods for characterizing and quantifying Di-Boc-guanidine?

A4: While specific analytical methods for Di-Boc-guanidine are not detailed in the provided research, standard techniques employed for characterizing organic compounds would be applicable. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation and purity assessment. High-performance liquid chromatography (HPLC) could be employed for quantitative analysis, especially when monitoring reaction progress or determining the purity of synthesized Di-Boc-guanidine. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.